molecular formula C12H13ClN2O B15260626 3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole

Cat. No.: B15260626
M. Wt: 236.70 g/mol
InChI Key: FTWNXFSXINDCCH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an isopropylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-isopropylbenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted oxadiazoles with various functional groups replacing the chloromethyl group.

    Oxidation: Products may include oxadiazoles with additional oxygen-containing functional groups.

    Reduction: Products can include reduced oxadiazoles with modified ring structures or substituents.

Scientific Research Applications

3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis:

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isopropylphenyl)-2-methylpropionaldehyde: This compound shares the isopropylphenyl group but differs in the presence of an aldehyde group instead of the oxadiazole ring.

    4-Isopropylbenzohydrazide: This precursor compound contains the isopropylphenyl group and a hydrazide functional group, which can be cyclized to form the oxadiazole ring.

Uniqueness

3-(Chloromethyl)-5-(4-isopropylphenyl)-1,2,4-oxadiazole is unique due to the combination of its chloromethyl and oxadiazole functionalities This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

3-(chloromethyl)-5-(4-propan-2-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C12H13ClN2O/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-13)15-16-12/h3-6,8H,7H2,1-2H3

InChI Key

FTWNXFSXINDCCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NC(=NO2)CCl

Origin of Product

United States

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